1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-
CAS No.:
Cat. No.: VC19135564
Molecular Formula: C14H9ClN2O3S
Molecular Weight: 320.8 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)- -](/images/structure/VC19135564.png)
Specification
Molecular Formula | C14H9ClN2O3S |
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Molecular Weight | 320.8 g/mol |
IUPAC Name | 1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C14H9ClN2O3S/c15-12-6-7-16-14-13(12)10(9-18)8-17(14)21(19,20)11-4-2-1-3-5-11/h1-9H |
Standard InChI Key | KMDHAFREMPZKCM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C=O |
Introduction
Synthetic Methodologies
Core Scaffold Construction
The pyrrolo[2,3-b]pyridine core is typically synthesized via cyclization strategies analogous to indole synthesis. For example:
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Madelung Cyclization: Heating acylated aminopyridines under basic conditions to form the bicyclic structure.
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Fischer Indole Synthesis: Employing phenylhydrazines with substituted pyridines under acidic conditions.
Chlorination at the 4-Position
Chlorination may occur via:
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Electrophilic Aromatic Substitution (EAS): Using Cl₂ or SO₂Cl₂ in the presence of Lewis acids (e.g., FeCl₃), leveraging the electron-rich nature of the pyrrole ring .
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Directed Ortho-Metallation: Lithiation at the 4-position followed by quenching with Cl⁺ sources, a method validated for halogenated azaindoles.
Sulfonylation at the 1-Position
The phenylsulfonyl group is introduced via:
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N-Sulfonylation: Reaction of the pyrrole nitrogen with benzenesulfonyl chloride (PhSO₂Cl) in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF . This step is often performed early to protect the nitrogen during subsequent reactions .
Formylation at the 3-Position
The aldehyde group is installed using:
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Duff Reaction: Treatment with hexamethylenetetramine (HMTA) and acetic acid at elevated temperatures, as demonstrated for 2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (76% yield) .
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Vilsmeier-Haack Reaction: Phosphorus oxychloride (POCl₃) and DMF, though this method risks over-chlorination in the presence of existing chlorine substituents.
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 320.76 g/mol |
Solubility | Moderate in DMSO, DMF; low in H₂O |
LogP (Predicted) | 2.8 (indicating moderate lipophilicity) |
UV-Vis λmax | ~290 nm (π→π* transition of aromatic core) |
Stability | Sensitive to strong acids/bases; store at 2–8°C |
The phenylsulfonyl group enhances solubility in polar aprotic solvents compared to non-sulfonylated analogs . The chlorine atom increases molecular polarity slightly, as evidenced by the LogP reduction from ~3.2 in non-chlorinated derivatives.
Hypothetical Biological Activity
While direct studies on this compound are absent, inferences are drawn from structurally related molecules:
Kinase Inhibition
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FGFR Inhibition: Analogous 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde derivatives exhibit potent FGFR1–3 inhibition (IC₅₀: 7–25 nM) . The chlorine atom may enhance binding to hydrophobic kinase pockets, while the sulfonyl group could improve bioavailability .
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SGK-1 Inhibition: Similar compounds inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), a target for metabolic disorders.
Anticancer Activity
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Apoptosis Induction: Derivatives like compound 4h induce apoptosis in 4T1 breast cancer cells (EC₅₀: 0.8 μM) . The aldehyde group may form Schiff bases with cellular amines, disrupting protein function.
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Anti-Migration Effects: Sulfonylated pyrrolopyridines inhibit 4T1 cell migration by downregulating MMP-9 expression .
Future Directions
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Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times for sulfonylation and formylation steps.
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Biological Profiling: Screen against kinase panels (e.g., KinomeScan) to identify primary targets.
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Prodrug Development: Convert the aldehyde to a hydrazone or oxime to enhance stability and oral bioavailability.
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